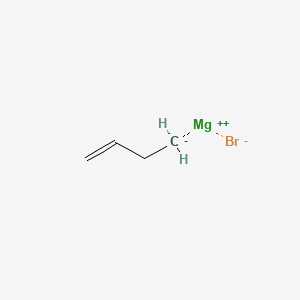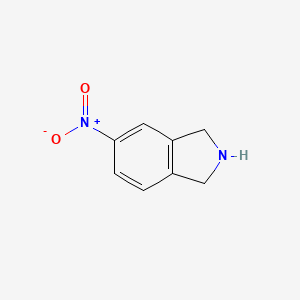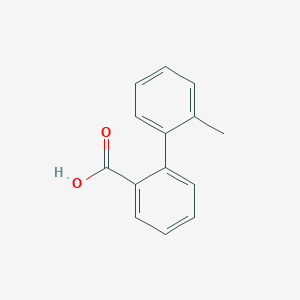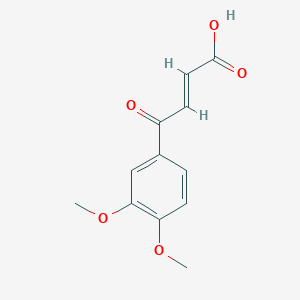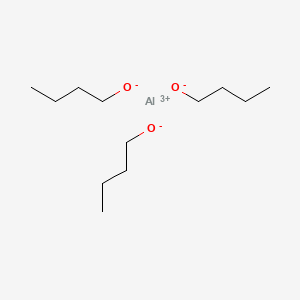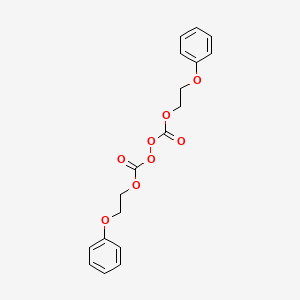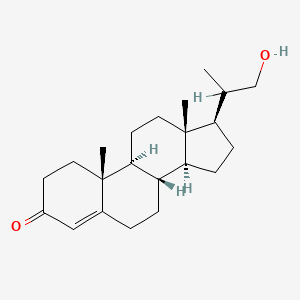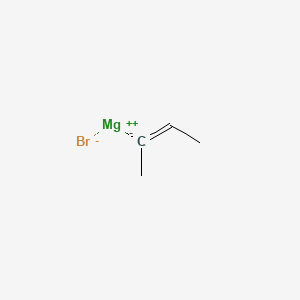
1-Methyl-1-propenylmagnesium bromide
Übersicht
Beschreibung
1-Methyl-1-propenylmagnesium bromide is a heterocyclic organic compound. It serves as a Grignard reagent in chemical synthesis . Additionally, it is available as a 0.5M solution in tetrahydrofuran (THF) .
Molecular Structure Analysis
The linear formula for this compound is CH3CH=C(CH3)MgBr. It has a molecular weight of 159.31 g/mol .
Chemical Reactions Analysis
- Palladium-catalyzed coupling with aryl tosylates .
- Synthesis of (2S,3S)-3′-fluoroisoleucine .
- Formation of titanocene alkenylidene intermediates in situ, which then react with carbonyl compounds to form corresponding allenes .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Facilitating Synthesis of Complex Organic Molecules
1-Methyl-1-propenylmagnesium bromide plays a crucial role in the synthesis of complex organic molecules. For instance, it has been used in the facile synthesis of 1-Methyl-1H-benzo[b]azepines from 1-Methylquinolinium Iodides and Diazo(trimethylsilyl)methylmagnesium Bromide, where the reaction followed by sequential ring expansion yields 1-methyl-3-(trimethylsilyl)-1H-benzo[b]azepines in moderate to good yields. Moreover, the trimethylsilyl group can be removed or converted into a hydroxy(phenyl)methyl group, illustrating the versatility of this compound in synthetic organic chemistry (Morita, Hari, & Aoyama, 2010).
Cross-Coupling Reactions
In another study, an iron-catalyzed cross-coupling between C-bromo mannopyranoside derivatives and 2-methyl-1-propenylmagnesium bromide was developed. This method became a key step for the synthesis of the mirror image of the C31–C40 and C43–C52 fragments of amphidinol 3, showcasing the application of this compound in facilitating crucial steps in the synthesis of biologically relevant molecules (Bensoussan, Rival, Hanquet, Colobert, Reymond, & Cossy, 2013).
Preparation of Chiral N-heterocycles
Furthermore, asymmetric copper-catalyzed allylic substitution with methylmagnesium bromide, in combination with ring-closing olefin metathesis or ene-yne metathesis, has been employed to achieve the synthesis of chiral, unsaturated nitrogen heterocycles. These six- to eight-membered chiral heterocycles are accessible in high yields and with excellent enantioselectivities, demonstrating the application of this compound in the synthesis of chiral molecules (Teichert, Zhang, van Zijl, Slaa, Minnaard, & Feringa, 2010).
Enabling Multifunctional Magnesium Complexes
This compound has also been used in the synthesis of multifunctional magnesium complexes. A study illustrates the preparation of heteroleptic three-coordinate magnesium complexes with a highly sterically encumbered β-diketiminate ligand. These complexes exhibit remarkable stability in air, both in the solid state and in solution, showcasing the utility of this compound in inorganic chemistry and materials science (Arrowsmith, Maitland, Kociok‐Köhn, Stasch, Jones, & Hill, 2014).
Wirkmechanismus
Target of Action
1-Methyl-1-propenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are the electrophilic carbon atoms in carbonyl groups .
Mode of Action
This compound, as a Grignard reagent, interacts with its targets through a nucleophilic addition mechanism . The negatively charged carbon atom in the this compound molecule attacks the electrophilic carbon in the carbonyl group, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involving carbonyl-containing compounds . The addition of the Grignard reagent to these compounds can lead to the formation of a variety of products, including alcohols, ketones, and others . These products can then participate in further reactions, affecting downstream biochemical pathways .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, which would limit its bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the nature of the carbonyl compound it reacts with .
Action Environment
The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, and must be handled under an inert atmosphere . It is typically used in a solvent such as tetrahydrofuran (THF), which can stabilize the reagent and facilitate its reaction with carbonyl compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
magnesium;but-2-ene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYXQBPXHQHYNU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=[C-]C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85676-85-3 | |
| Record name | 1-Methyl-1-propenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




